Glycerine oleate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycerine oleate can be synthesized through various methods, including esterification and transesterification. One common method involves the esterification of glycerol with oleic acid in the presence of a catalyst. For instance, using a tin-organic framework catalyst, the reaction can achieve high selectivity for monoglycerides at a temperature of 150°C . Another method involves the esterification of sodium oleate with 3-chloro-1,2-propanediol using tetrabutylammonium bromide as a catalyst and toluene as a solvent. This reaction is carried out at 115°C for 6 hours, yielding high-purity this compound .
Industrial Production Methods
Industrial production of this compound typically involves the transesterification of fats and oils with glycerol. This process is catalyzed by strong acids or bases, such as sulfuric acid or sodium hydroxide, and is carried out at high temperatures (220-250°C). The reaction produces monoglycerides along with di- and triglycerides as by-products .
Chemical Reactions Analysis
Types of Reactions
Glycerine oleate undergoes various chemical reactions, including hydrolysis, saponification, and hydrogenation.
Hydrolysis: This reaction involves breaking down this compound into glycerol and oleic acid using water.
Saponification: In the presence of a base like sodium hydroxide, this compound is converted into glycerol and sodium oleate (soap).
Common Reagents and Conditions
Hydrolysis: Water and an acid or base catalyst.
Saponification: Sodium hydroxide or potassium hydroxide.
Hydrogenation: Hydrogen gas and a metal catalyst like palladium or nickel.
Major Products Formed
Hydrolysis: Glycerol and oleic acid.
Saponification: Glycerol and sodium oleate.
Hydrogenation: Glycerine stearate.
Scientific Research Applications
Glycerine oleate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: It is used as a surfactant and emulsifier in various chemical formulations.
Biology: this compound is used in cell culture media to enhance cell growth and viability.
Medicine: It is employed in pharmaceutical formulations as an emulsifying agent and skin-conditioning agent.
Industry: This compound is used in the production of cosmetics, personal care products, and food additives due to its emulsifying and moisturizing properties
Mechanism of Action
The mechanism of action of glycerine oleate involves its ability to reduce surface tension and form stable emulsions. It acts as a co-emulsifier and stabilizer by interacting with both hydrophilic and lipophilic molecules. In the context of friction modification, this compound forms a carbon-based film on metal surfaces, reducing friction and wear. This film is formed through the adsorption of this compound molecules onto the metal surface, followed by a chemical reaction that produces a stable, low-friction layer .
Comparison with Similar Compounds
Glycerine oleate can be compared with other similar compounds, such as glyceryl laurate, glyceryl palmitate, and glyceryl caprylate. These compounds are also esters of glycerin and fatty acids, but they differ in the type of fatty acid used.
Glyceryl Laurate: Ester of glycerin and lauric acid. It has antimicrobial properties and is used in personal care products.
Glyceryl Palmitate: Ester of glycerin and palmitic acid. It is used as an emulsifier and thickening agent in cosmetics.
This compound is unique due to its ability to form stable emulsions and its excellent skin-conditioning properties, making it a versatile ingredient in various applications.
Properties
IUPAC Name |
2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl (Z)-octadec-9-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYFQTYBJUILEZ-IUPFWZBJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H104O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3026988 | |
Record name | Glyceryl trioleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3026988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
885.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless to yellowish odorless liquid; [Merck Index] Clear colorless liquid; [MSDSonline] | |
Record name | 9-Octadecenoic acid (9Z)-, 1,1',1''-(1,2,3-propanetriyl) ester | |
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Record name | Triolein | |
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Record name | TG(18:1(9Z)/18:1(9Z)/18:1(9Z)) | |
Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
237 °C at 18 atm, Boiling Point at 760 mm Hg = 554 °C /Estimated via extrapolation/ | |
Record name | TRIOLEIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5594 | |
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Solubility |
Insoluble in water, Soluble in chloroform, ether, carbon tetrachloride and slightly soluble in alcohol. | |
Record name | TRIOLEIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5594 | |
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Density |
0.915 at 15 °C/4 °C | |
Record name | TRIOLEIN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5594 | |
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Vapor Pressure |
VP: 18 mm Hg at 237 °C | |
Record name | TRIOLEIN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5594 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Impurities: stearin, linolein. | |
Record name | TRIOLEIN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5594 | |
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Color/Form |
Colorless to yellowish, oily liquid, POLYMORPHIC | |
CAS No. |
122-32-7 | |
Record name | Triolein | |
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Record name | Glyceryl trioleate | |
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Record name | 9-Octadecenoic acid (9Z)-, 1,1',1''-(1,2,3-propanetriyl) ester | |
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Record name | Glyceryl trioleate | |
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Record name | 1,2,3-propanetriyl trioleate | |
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Record name | TG(18:1(9Z)/18:1(9Z)/18:1(9Z)) | |
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Melting Point |
-4 °C, -32 °C | |
Record name | TRIOLEIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5594 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TG(18:1(9Z)/18:1(9Z)/18:1(9Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005453 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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